N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a benzodioxole group and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the indole core . The reaction conditions often include the use of palladium catalysts, bases, and solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride
- 1-(2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl)-4-methylpyridinium chloride
- N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide
Uniqueness
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide is unique due to its specific structural features, such as the presence of both benzodioxole and indole moieties. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N3O6 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H19N3O6/c1-26-16-6-4-13-12(19(16)27-2)8-14(23-13)20(25)21-9-18(24)22-11-3-5-15-17(7-11)29-10-28-15/h3-8,23H,9-10H2,1-2H3,(H,21,25)(H,22,24) |
InChI Key |
SKKDUHFMZVYKOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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